1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole is a heterocyclic compound that combines the structural features of benzotriazole and benzothiazole. These two moieties are known for their significant roles in medicinal chemistry and material sciences. Benzotriazole derivatives are widely recognized for their applications as corrosion inhibitors, UV filters, and in the synthesis of various biologically active molecules . Benzothiazole derivatives, on the other hand, are known for their antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with a suitable benzothiazole derivative. One common method includes the nucleophilic substitution reaction where benzotriazole is reacted with a halomethyl benzothiazole in the presence of a base . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions .
Industrial production methods for such compounds are generally scaled-up versions of laboratory synthesis, with optimizations for yield and purity. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole involves its interaction with biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions enable the compound to bind to enzymes and receptors, thereby modulating their activity. For instance, its anticancer activity is attributed to its ability to inhibit specific kinases involved in cell proliferation .
Comparison with Similar Compounds
Similar compounds to 1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole include other benzotriazole and benzothiazole derivatives such as:
2-(Benzotriazol-1-ylmethylsulfanyl)-1,3-benzoxazole: Similar structure but with an oxygen atom in place of sulfur, exhibiting different reactivity and biological activity.
2-(Benzotriazol-1-ylmethylsulfanyl)-1,3-benzimidazole: Contains an imidazole ring instead of a thiazole ring, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its combined structural features, which confer a unique set of chemical reactivity and biological activities .
Properties
IUPAC Name |
2-(benzotriazol-1-ylmethylsulfanyl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4S2/c1-3-7-12-10(5-1)16-17-18(12)9-19-14-15-11-6-2-4-8-13(11)20-14/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXYIXOZWARDJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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